molecular formula C8H19N B2573013 (2R)-2,3-Dimethylhexan-1-amine CAS No. 2248221-06-7

(2R)-2,3-Dimethylhexan-1-amine

Cat. No.: B2573013
CAS No.: 2248221-06-7
M. Wt: 129.247
InChI Key: BFALYJCUEITKAW-MQWKRIRWSA-N
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Description

(2R)-2,3-Dimethylhexan-1-amine is an organic compound belonging to the class of amines It is characterized by its chiral center at the second carbon, making it an enantiomerically pure compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,3-Dimethylhexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,3-dimethylhexane.

    Functional Group Introduction:

    Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate a precursor compound.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2R)-2,3-Dimethylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include imines, alkanes, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2,3-Dimethylhexan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2,3-Dimethylhexan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

    (2S)-2,3-Dimethylhexan-1-amine: The enantiomer of (2R)-2,3-Dimethylhexan-1-amine, differing in its chiral configuration.

    2,3-Dimethylhexane: The parent hydrocarbon without the amine functional group.

    2,3-Dimethylhexan-2-amine: A structural isomer with the amine group at a different position.

Uniqueness: this compound is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and structural isomers.

Properties

IUPAC Name

(2R)-2,3-dimethylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-4-5-7(2)8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFALYJCUEITKAW-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C)[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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